4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a chemical compound that falls under the category of morpholine derivatives. This compound features a morpholine ring substituted with a piperidinyl group, which enhances its pharmacological properties. The dihydrochloride form indicates that the compound exists as a salt, which is often more soluble in water and can improve bioavailability for pharmaceutical applications.
The compound is synthesized from morpholine, a cyclic amine, and piperidine, another cyclic amine known for its biological activity. It is classified as a tertiary amine due to the presence of nitrogen atoms bonded to carbon atoms in its structure. This classification is significant as it influences the compound's reactivity and interactions with biological systems.
The synthesis of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride typically involves the reaction between morpholine and 4-piperidinoethyl halides or their derivatives. One common method includes:
The yield of this synthesis can vary but typically ranges from 70% to 90%, depending on the reaction conditions and purity of starting materials.
The molecular formula for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is CHClNO. The compound consists of:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond angles, distances, and conformations.
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride largely depends on its interaction with biological targets, particularly receptors in the central nervous system. It may function as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to mood regulation, cognition, or pain perception.
Quantitative data on binding affinities can be obtained through radiolabeled ligand binding assays or other pharmacological evaluations.
The physical properties of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride include:
Chemical properties include:
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride has several applications in scientific research and pharmaceuticals:
The retrosynthetic deconstruction of 4-[1-(4-piperidinyl)ethyl]morpholine dihydrochloride reveals logical bond disconnections that guide efficient synthetic planning. The primary disconnection occurs at the ethyl bridge linkage, suggesting two potential synthetic precursors: 4-(2-chloroethyl)morpholine and 4-(piperidin-4-yl)piperidine. Alternatively, the morpholine and piperidine rings can be disconnected to their respective dihalo precursors for convergent synthesis [9]. The most efficient retrosynthetic pathway employs 4-amino-1-Boc-piperidine as a key starting material, where the Boc-protecting group safeguards the secondary amine during subsequent functionalization. The synthetic route then proceeds through nucleophilic displacement or reductive amination to install the ethylmorpholine moiety [4].
Table 1: Retrosynthetic Pathways for Morpholine-Piperidine Hybrids
Disconnection Approach | Key Synthons | Strategic Advantages | Complexity Considerations |
---|---|---|---|
Ethyl Bridge Cleavage | 4-(2-Haloethyl)morpholine + 4-aminopiperidine | High modularity; protection optional | Potential regioisomers during alkylation |
Piperidine Ring Disassembly | 1,4-Dihalobutane + ethylenediamine derivatives | Economical starting materials | Longer synthetic sequence required |
Morpholine Ring Formation | 2-(2-Haloethoxy)ethylamine + piperidine precursor | Late-stage ring formation | Competing elimination reactions |
Reductive Amination Strategy | 4-Acetylpiperidine + morpholine | Single-step C-N bond formation | Requires chemoselective reduction |
Advanced computer-assisted retrosynthesis platforms suggest optimal routes beginning with N-Boc-4-piperidone, proceeding through reductive amination with morpholine-containing carbonyl compounds. This approach capitalizes on the nucleophilic character of the piperidine nitrogen while maintaining orthogonal protection strategies for the morpholine nitrogen when necessary [4] [9]. The strategic incorporation of acid-labile protecting groups (Boc) and base-labile groups (Cbz) enables differential functionalization of the piperidine nitrogen, which is particularly valuable when synthesizing asymmetric derivatives. The final dihydrochloride formation represents an essential step that often improves crystallinity and facilitates purification of the target compound through selective precipitation from non-polar solvents [6].
Catalytic reductive amination stands as the most efficient method for constructing the ethyl bridge between the morpholine and piperidine moieties. This approach employs 4-piperidone derivatives and morpholine-containing amines in the presence of sodium triacetoxyborohydride (STAB) as a reducing agent. The reaction proceeds through iminium ion formation followed by selective reduction, achieving yields exceeding 85% under optimized conditions [4]. The catalytic system demonstrates remarkable chemoselectivity, reducing only the iminium intermediate without affecting other potentially reducible functional groups. Solvent optimization studies reveal that dichloroethane provides optimal balance between reagent solubility and iminium ion stability, while the addition of molecular sieves significantly enhances yield by sequestering the water byproduct and shifting the equilibrium toward imine formation [4] [9].
Microwave-assisted synthesis dramatically accelerates the key N-alkylation step, reducing reaction times from conventional 12-24 hours to merely 5-10 minutes. When applied to the nucleophilic substitution between 4-(2-chloroethyl)morpholine and N-Boc-piperidin-4-amine, microwave irradiation at 150°C in DMF with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves 88% yield compared to 65% under conventional heating [9]. The reaction rate enhancement stems from efficient dielectric heating that exceeds conventional heat transfer limitations, while TBAB facilitates interfacial contact between ionic and organic components. This synergistic combination represents a significant advancement in process intensification for morpholine-piperidine hybrid synthesis.
Table 2: Catalytic Performance in Ethyl Bridge Formation
Catalytic System | Temperature (°C) | Time | Yield (%) | Key Advantages |
---|---|---|---|---|
NaBH(OAc)₃/DCE | 25 | 12 h | 85-92 | Excellent chemoselectivity; mild conditions |
Microwave/TBAB | 150 | 5-10 min | 88 | Dramatically reduced reaction time |
Ultrasound/K₂CO₃ | 70 | 25 min | 91 | Water as solvent; high atom economy |
Pd/C Hydrogenation | 80 | 4 h | 78 | No borohydride waste; gaseous reductant |
Ultrasonic irradiation provides an alternative energy input that enhances mass transfer in heterogeneous reaction mixtures. The reaction between 4-(chloroethyl)morpholine and N-Boc-4-aminopiperidine under ultrasound (70% amplitude, probe system) in aqueous medium with potassium carbonate achieves 91% yield in just 25 minutes. The cavitation effects generated by ultrasound create localized hotspots exceeding 5000K and pressures above 1000 atm, dramatically accelerating the SN₂ substitution kinetics [9]. Water serves as an ideal medium for ultrasonic reactions due to its high cavitational threshold, and the addition of TBAB (5 mol%) further enhances reactivity by facilitating phase transfer of the hydrophilic nucleophile to the organic interface. This methodology exemplifies the successful integration of green chemistry principles with process intensification for sustainable pharmaceutical synthesis.
The dihydrochloride salt formation represents a critical purification and stabilization step for 4-[1-(4-piperidinyl)ethyl]morpholine. Traditional approaches dissolve the free base in organic solvents like diethyl ether or THF before bubbling hydrogen chloride gas, generating significant solvent waste. Modern solvent-free approaches employ solid-state reactions by milling the free base with hydrochloric acid in a stoichiometric ratio using ball mill technology. This mechanochemical method achieves near-quantitative conversion to the dihydrochloride salt in under 15 minutes without solvent input, demonstrating an E-factor approaching zero (kg waste/kg product) compared to conventional methods with E-factors >10 [9]. The process generates a free-flowing crystalline solid that requires no further purification, effectively eliminating the need for resource-intensive crystallization procedures typically associated with salt formation.
For large-scale production requiring high crystallinity, antisolvent crystallization techniques provide superior control over particle size distribution. The free base dissolved in minimal ethanol is treated with concentrated hydrochloric acid, followed by controlled addition of methyl ethyl ketone (MEK) or acetone as antisolvent. Optimized conditions (ethanol:acetone 1:5 v/v) yield the dihydrochloride salt as a crystalline solid with >99.5% purity and uniform particle size distribution (D90 < 50μm) [7]. This approach significantly reduces solvent consumption compared to traditional recrystallization methods while enhancing crystal properties for pharmaceutical formulation. The process leverages the differential solubility of the free base and its dihydrochloride salt, where the hydrochloride salt exhibits minimal solubility in acetone/water mixtures, driving near-complete precipitation from the reaction medium.
Table 3: Salt Formation Techniques and Product Characteristics
Methodology | Solvent System | Purity (%) | Key Advantages | Scalability |
---|---|---|---|---|
Solvent-Free Milling | None | 98.5 | Zero solvent waste; rapid process | Limited to small scale (kg) |
Antisolvent Crystallization | Ethanol/Acetone | 99.7 | Excellent crystal properties; high purity | Highly scalable (tonne) |
Gas-Solid Reaction | HCl(g) on free base | 98.0 | Minimal solvent use; continuous operation | Pilot scale demonstrated |
Aqueous Recrystallization | Water/IPA | 99.5 | Removes hydrophilic impurities | Moderate scalability |
In situ salt formation during workup procedures further streamlines the synthetic process. Following reductive amination, the reaction mixture is treated directly with aqueous hydrochloric acid, inducing precipitation of the dihydrochloride salt from the reaction medium. This integrated approach eliminates separate isolation of the free base, reducing processing time and minimizing product loss during intermediate handling. The critical process parameters include precise pH control (pH 2-3) and cooling rate during crystallization, which determine crystal morphology and impurity profile [6]. The aqueous solubility profile of the dihydrochloride salt enables effective purification through recrystallization from water/isopropanol mixtures (1:3 v/v), efficiently removing hydrophobic impurities while achieving >99.5% chromatographic purity. These green salt formation technologies collectively address pharmaceutical industry demands for sustainable manufacturing processes while maintaining rigorous quality standards for advanced intermediates.
Compound Identification Table
Table 4: Comprehensive Identification Data for 4-[1-(4-Piperidinyl)ethyl]morpholine Dihydrochloride
Identifier Type | Specification |
---|---|
Systematic Name | 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride |
CAS Registry Number | 436852-25-4 |
Molecular Formula | C₁₁H₂₄Cl₂N₂O |
Molecular Weight | 271.23 g/mol |
Free Base CAS | 733733-37-4 |
SMILES Notation | CC(N1CCOCC1)C1CCNCC1.Cl.Cl |
InChI Key | PIGXRVSYYHCFLU-UHFFFAOYSA-N |
Other Identifiers | MFCD13186077; AldrichCPR; CBR00622; TRC-P991645; KOR-BS-39108; AG-AG00J13J |
Chemical Synonyms | 4-(1-Piperidin-4-ylethyl)morpholine dihydrochloride; 4-[1-(Piperidin-4-yl)ethyl]morpholine 2HCl; BS-39108; CS-0452546; F80394 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7